5-cyclopropyl-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group in the compound enhances its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-CYCLOPROPYL-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is typically carried out in acetic acid to form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The benzimidazole ring can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can lead to the formation of difluoromethyl ketones, while reduction of the benzimidazole ring can yield benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds due to its versatile reactivity .
Biology: It has shown potential as an antibacterial, antifungal, and antitumor agent .
Medicine: The compound is being investigated for its potential use in cancer therapy due to its cytotoxic properties .
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities .
Mechanism of Action
The exact mechanism of action of 5-CYCLOPROPYL-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cell proliferation and survival. The difluoromethyl group enhances the compound’s binding affinity to receptors, thereby increasing its biological activity .
Comparison with Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These derivatives also possess the difluoromethyl group and show similar reactivity and biological properties.
Uniqueness: The uniqueness of 5-CYCLOPROPYL-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C24H27F2N7O |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5-cyclopropyl-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H27F2N7O/c1-3-31(4-2)11-12-32-19-8-6-5-7-17(19)29-24(32)30-23(34)16-14-27-33-20(21(25)26)13-18(15-9-10-15)28-22(16)33/h5-8,13-15,21H,3-4,9-12H2,1-2H3,(H,29,30,34) |
InChI Key |
KZKOSMTWQRAZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5CC5 |
Origin of Product |
United States |
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